4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
CAS No.: 1146960-36-2
Cat. No.: VC2934795
Molecular Formula: C17H28ClNO
Molecular Weight: 297.9 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride - 1146960-36-2](/images/structure/VC2934795.png)
Specification
CAS No. | 1146960-36-2 |
---|---|
Molecular Formula | C17H28ClNO |
Molecular Weight | 297.9 g/mol |
IUPAC Name | 4-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-4-5-7-16(15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H |
Standard InChI Key | CFOQWCLZQMHOTJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride consists of several key structural components: a piperidine ring connected via a two-carbon (ethyl) bridge to a phenoxy group, with a tert-butyl substituent at the 2-position of the phenyl ring. This structure differs from the related compound 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride (CAS: 1146960-29-3), which lacks the ethyl bridge between the piperidine and phenoxy groups .
The most accurate representation of this compound would follow similar nomenclature patterns seen in related structures. The IUPAC name would be 4-[2-(2-tert-butylphenoxy)ethyl]piperidine hydrochloride, following the naming conventions observed in similar compounds .
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C17H28ClNO | Based on structural components |
Molecular Weight | ~297.9 g/mol | Calculated from molecular formula |
Physical State | Solid | Typical for hydrochloride salts of similar compounds |
Solubility | Likely soluble in water, methanol, ethanol; less soluble in less polar solvents | Based on comparable hydrochloride salts |
The inclusion of the hydrochloride salt form indicates that the piperidine nitrogen is protonated, which would enhance water solubility compared to the free base form. This is a common feature of piperidine-containing compounds .
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the likely properties of our target molecule:
The positioning of substituents on the phenyl ring significantly affects the three-dimensional structure and potential biological interactions of these compounds. Our target compound, with a single tert-butyl group at the 2-position and an ethyl linker, would have distinct conformational properties compared to these analogues .
Chemical Reactivity and Synthesis
Reactive Centers
Based on its structure, 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride contains several reactive functional groups:
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Protonated piperidine nitrogen: Acts as a weak acid in its protonated form, but the free base would behave as a nucleophile and base.
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Ether linkage: Generally stable but potentially susceptible to cleavage under strongly acidic conditions.
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Aromatic ring: Capable of electrophilic aromatic substitution reactions, with reactivity influenced by the phenoxy (activating, ortho/para-directing) and tert-butyl (activating, ortho/para-directing) substituents.
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tert-Butyl group: Provides steric hindrance and can influence the reactivity of nearby positions on the aromatic ring.
Step | Reaction | Conditions |
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1 | Reaction of 2-tert-butylphenol with 2-bromoethanol or equivalent | Base (K2CO3, NaOH), polar aprotic solvent (DMF, acetone), heat |
2 | Conversion of the resulting alcohol to a good leaving group | SOCl2, PBr3, or tosylation reagents |
3 | Nucleophilic substitution with piperidine | Polar aprotic solvent, base, heat |
4 | Salt formation | HCl in diethyl ether or dioxane |
This synthetic route would follow established methods for the preparation of aryloxylalkylpiperidines and their hydrochloride salts, which are common in pharmaceutical chemistry .
Spectroscopic Characterization
Predicted Spectral Properties
Based on its structural features, 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride would be expected to show the following spectroscopic characteristics:
1H NMR Spectroscopy
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
tert-Butyl protons | 1.3-1.4 | Singlet |
Piperidine ring protons | 1.6-2.0, 2.8-3.1 | Multiplets |
Ethyl bridge protons | 2.7-2.9, 4.0-4.2 | Triplets |
Aromatic protons | 6.8-7.3 | Multiplets |
NH+ (hydrochloride) | 8.5-9.5 | Broad singlet |
13C NMR Spectroscopy
Key carbon signals would include the tert-butyl carbons (~30 ppm for methyls, ~35 ppm for quaternary carbon), ethyl bridge carbons (~35 and ~65-70 ppm), piperidine carbons (~25-55 ppm), and aromatic carbons (~115-160 ppm).
Mass Spectrometry
In mass spectrometry, the compound would likely show a molecular ion peak corresponding to the free base (M+ = 261) rather than the hydrochloride salt, with fragment ions potentially arising from:
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Loss of the tert-butyl group (M+ - 57)
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Cleavage at the ether linkage
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Fragmentation of the piperidine ring
Applications and Research Context
Related Research
Structurally related compounds have been cataloged in chemical databases, suggesting interest in this chemical class. For example:
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4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride (CAS: 1146960-29-3) is indexed in PubChem, indicating its relevance to chemical research .
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Variations with different substitution patterns, such as 4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (CAS: 1220033-96-4) and 4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride (CAS: 1219961-06-4), suggest systematic exploration of structure-activity relationships .
Precaution Type | Recommended Measures |
---|---|
Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Engineering Controls | Use in well-ventilated area or fume hood |
Storage | Store in tightly closed container in cool, dry place |
Incompatibilities | Strong oxidizers, strong acids, strong bases |
Disposal | Follow local regulations for hazardous waste disposal |
It should be noted that these precautions are based on general handling procedures for similar compounds classified as irritants, and specific safety data for this exact compound may vary.
Computational Analysis
Structural Parameters
Computational modeling would predict the following structural features for 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride:
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The piperidine ring would likely adopt a chair conformation, with the ethyl linker in an equatorial position to minimize steric interactions.
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The tert-butyl group at the 2-position of the phenyl ring would create significant steric hindrance, potentially affecting the dihedral angle between the phenyl ring and the ethoxy group.
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In the salt form, the protonated piperidine nitrogen would carry a positive charge, balanced by the chloride counterion.
Electronic Properties
The compound would be expected to have the following electronic characteristics:
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The phenoxy oxygen would serve as a hydrogen bond acceptor.
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The protonated piperidine nitrogen would function as a hydrogen bond donor.
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The tert-butyl group would contribute electron density to the aromatic ring through an inductive effect.
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